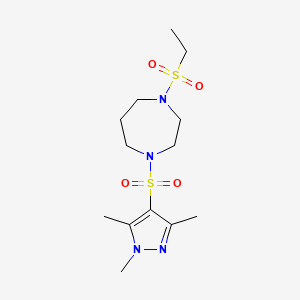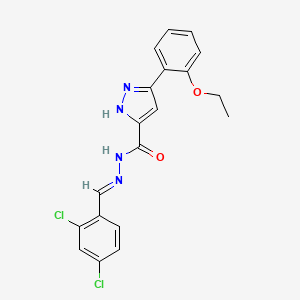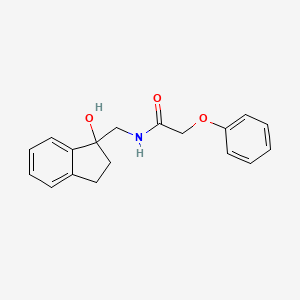
trans-3-(2-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“trans-3-(2-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride” is a chemical compound with the CAS Number: 1630907-23-1 . It has a molecular weight of 247.7 . The compound is typically stored at room temperature and appears as a white solid .
Molecular Structure Analysis
The IUPAC name for this compound is (1r,3r)-3-(2-fluoro-4-methoxyphenoxy)cyclobutan-1-amine hydrochloride . The InChI code is 1S/C11H14FNO2.ClH/c1-14-8-2-3-11(10(12)6-8)15-9-4-7(13)5-9;/h2-3,6-7,9H,4-5,13H2,1H3;1H/t7-,9-; .Physical And Chemical Properties Analysis
This compound has a molecular weight of 247.7 . It appears as a white solid and is typically stored at room temperature .Scientific Research Applications
Analytical Methods in Biochemistry
- A method for determining pyrethroid metabolites, including 4-fluoro-3-phenoxybenzoic acid, in human urine has been developed. It involves acid-induced hydrolysis, exhaustive solvent extraction, and gas chromatography-mass spectrometry, useful for assessing exposure to certain chemicals (Kühn et al., 1996).
Synthesis in Organic Chemistry
- A stereoselective approach to synthesize cis- and trans-3-fluoro-1-phenylcyclobutylamine has been developed, with the creation of cis- or trans-isomers through reduction of cyclobutanone. This demonstrates the feasibility of synthesizing structurally similar compounds (Shao & Ye, 2008).
Biomarker Identification
- Research on pyrethroid metabolites in human urine using solid-phase extraction and gas chromatography-tandem mass spectrometry has identified compounds like 4-fluoro-3-phenoxybenzoic acid as biomarkers for exposure to pyrethroid insecticides (Arrebola et al., 1999).
Photodimerization in Plant Cell Walls
- Studies on cyclodimerization of trans-p-coumaric and trans-ferulic acids in plant cell walls involve compounds structurally similar to trans-3-(2-Fluoro-4-methoxyphenoxy)cyclobutanamine. This process influences cell wall biodegradability, showing the compound's relevance in plant biochemistry (Ford & Hartley, 1989).
Serotonin Reuptake Inhibition
- A novel serotonin reuptake inhibitor, FG-7080, structurally related to trans-3-(2-Fluoro-4-methoxyphenoxy)cyclobutanamine, was found to improve cognitive impairments in rats, suggesting applications in neuroscience and pharmacology (Miura et al., 1993).
Enzymatic Reactions in Microbial Degradation
- The reaction of ferulic acid esterase from Aspergillus niger with wheat and barley cell walls, involving compounds similar to trans-3-(2-Fluoro-4-methoxyphenoxy)cyclobutanamine, highlights its role in the microbial degradation of plant cell walls. This has implications for agricultural and environmental research (Bartolomé et al., 1997).
Antitumor Activity in Chemotherapy
- Research on carboplatin derivatives, including compounds with cyclobutane rings and fluoro substituents, shows potential for improved antitumor activity. This suggests applications in developing new cancer treatments (Bernhardt et al., 2004).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
properties
IUPAC Name |
3-(2-fluoro-4-methoxyphenoxy)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-14-8-2-3-11(10(12)6-8)15-9-4-7(13)5-9;/h2-3,6-7,9H,4-5,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHLTSVEGOKIOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2CC(C2)N)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3-(2-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-4-(Dimethylamino)-N-[(3-methylthiophen-2-yl)methyl]-N-propan-2-ylbut-2-enamide](/img/structure/B2414388.png)

![2,5-dichloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2414390.png)
![3-[(3,4-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B2414391.png)
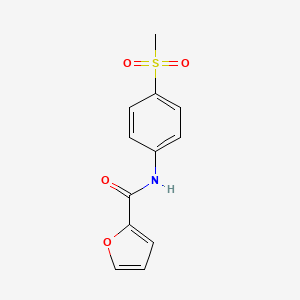
![4-[4-(Trifluoromethyl)phenoxy]benzylamine hcl](/img/structure/B2414396.png)
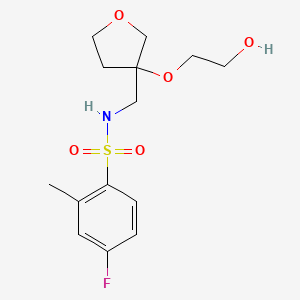
![5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole](/img/structure/B2414401.png)
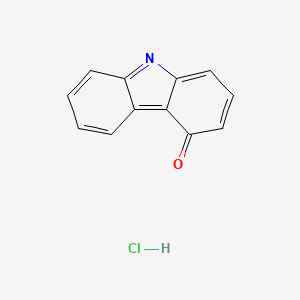
![(1R,3S)-3-Hydroxy-2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2414403.png)
